molecular formula C22H19N3OS B11190622 N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide

N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide

Cat. No.: B11190622
M. Wt: 373.5 g/mol
InChI Key: SLPWUVPSGPXIOR-UHFFFAOYSA-N
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Description

N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of benzodiazepines, which are known for their wide range of pharmacological effects This compound also incorporates a thiophene moiety, a five-membered heteroaromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide typically involves the formation of the benzodiazepine core followed by the introduction of the thiophene carboxamide group. One common method involves the cyclocondensation of aminobenzophenones with appropriate reagents to form the benzodiazepine ring. The thiophene carboxamide group can then be introduced through a coupling reaction with thiophene-2-carboxylic acid or its derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which allows for efficient and scalable production. Continuous flow synthesis can be advantageous due to its ability to control reaction conditions precisely and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzodiazepine ring can be reduced to form dihydrobenzodiazepines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzodiazepines.

    Substitution: Various substituted benzodiazepines depending on the nucleophile used.

Scientific Research Applications

N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzodiazepine moiety is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to anxiolytic and sedative properties. The thiophene moiety may contribute to additional biological activities, such as kinase inhibition, by interacting with specific enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.

    Thiophene-2-carboxamide: A compound with a similar thiophene moiety but lacking the benzodiazepine structure.

Uniqueness

N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide is unique due to its combination of a benzodiazepine core and a thiophene carboxamide group. This dual structure allows it to exhibit a broader range of pharmacological activities compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

N-(2-ethyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)thiophene-2-carboxamide

InChI

InChI=1S/C22H19N3OS/c1-2-16-20(15-9-4-3-5-10-15)21(25-22(26)19-13-8-14-27-19)24-18-12-7-6-11-17(18)23-16/h3-14,20H,2H2,1H3,(H,24,25,26)

InChI Key

SLPWUVPSGPXIOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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